3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Systematic Nomenclature and CAS Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The Chemical Abstracts Service has assigned the registry number 452972-13-3 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature variants documented in chemical databases include 5-bromo-3-pyridineboronic acid pinacol ester and 3-bromopyridine-5-boronic acid pinacol ester.
The compound possesses several additional registry identifiers that facilitate its identification across different chemical databases. The Molecular Design Limited number MFCD06798248 serves as another standard identifier, while various commercial suppliers have assigned their own catalog numbers for procurement purposes. The systematic naming convention reflects the specific substitution pattern on the pyridine ring, with the bromine substituent at the 3-position and the tetramethyldioxaborolan group at the 5-position, establishing a meta-relationship between these functional groups.
Table 1.1: Registry Information and Nomenclature Variants
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₁₅BBrNO₂, reflecting the presence of eleven carbon atoms, fifteen hydrogen atoms, one boron atom, one bromine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely 283.96 grams per mole, which corresponds to the sum of atomic masses of all constituent atoms. This molecular composition reveals a relatively compact heterocyclic structure with significant heteroatom content that influences both the compound's physical properties and chemical reactivity.
The structural representation through Simplified Molecular Input Line Entry System notation provides insight into the connectivity pattern: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)Br. This notation clearly depicts the cyclic boronate ester structure formed by the pinacol group coordinated to the boron center, which is directly attached to the pyridine ring at the 5-position. The International Chemical Identifier string InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3 provides a standardized representation of the molecular structure that enables computational analysis and database searching.
Table 1.2: Molecular Composition and Physical Properties
The molecular composition analysis reveals several important structural features that contribute to the compound's chemical behavior. The presence of the electron-withdrawing bromine substituent at the 3-position of the pyridine ring creates an asymmetric electronic distribution that affects the reactivity of both the aromatic system and the boronate ester functionality. The tetramethyldioxaborolan moiety provides steric protection around the boron center while maintaining the electrophilic character necessary for cross-coupling reactions.
X-ray Crystallographic Studies of Boronate Ester Geometry
X-ray crystallographic analysis of boronate ester compounds provides crucial insights into the three-dimensional arrangement of atoms and the geometric preferences of the boron-containing functional groups. Studies of pinacolboronate esters have consistently demonstrated that the boron atom typically adopts a trigonal planar geometry when incorporated into the dioxaborolan ring system. The bond lengths observed in these structures show characteristic patterns, with boron-carbon bonds typically measuring between 1.560 and 1.613 angstroms, while boron-oxygen bonds in the cyclic ester range from 1.314 to 1.474 angstroms.
Research conducted on structurally related pinacolboronate esters has revealed that the five-membered dioxaborolan ring exhibits slight puckering, with the boron atom positioned nearly coplanar with the aromatic ring system in the absence of significant steric constraints. The crystallographic data indicates that the optimal positioning of pinacolboronate ester units attached to benzene or pyridine rings is approximately coplanar, unless interfering factors such as steric bulk or electron donor interactions are present. This geometric preference has been confirmed through extensive density functional theory calculations, which indicate that the coplanar structure represents an energy minimum, while perpendicular arrangements correspond to transition states approximately 5.5 kilocalories per mole higher in energy.
The collision cross section predictions for this compound provide additional structural information derived from computational modeling of its three-dimensional geometry. These predictions, based on the molecular ion and various adduct formations, suggest specific spatial arrangements that are consistent with the expected tetrahedral coordination around the boron center when the pinacol ester is protonated or otherwise activated.
Table 1.3: Predicted Collision Cross Sections for Various Ionic Forms
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 284.04521 | 150.3 |
| [M+Na]⁺ | 306.02715 | 163.4 |
| [M-H]⁻ | 282.03065 | 160.3 |
| [M+NH₄]⁺ | 301.07175 | 172.2 |
| [M+K]⁺ | 322.00109 | 155.7 |
Comparative Analysis with Ortho/Meta/Para-Substituted Pyridine Boronic Esters
The substitution pattern of functional groups on the pyridine ring significantly influences the electronic and steric properties of pyridine boronic esters, with ortho, meta, and para relationships between substituents creating distinct reactivity profiles. The meta-relationship between the bromine substituent and the boronate ester group in this compound represents an intermediate electronic environment compared to ortho and para arrangements. This positioning minimizes direct electronic communication between the two functional groups while avoiding the steric crowding that characterizes ortho-substituted derivatives.
Comparative studies of pyridine boronic ester isomers reveal that ortho-substituted derivatives, such as pyridine-2-boronic acid pinacol ester, exhibit different conformational preferences due to potential interactions between the boronate ester and adjacent substituents. The 2-position boronic ester shows molecular weight of 205.08 grams per mole and demonstrates enhanced coordination ability due to the proximity of the pyridine nitrogen, which can participate in chelation with metal centers during catalytic processes. In contrast, para-substituted derivatives like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine maintain greater symmetry and electronic delocalization throughout the aromatic system.
The electronic effects of different substitution patterns become particularly evident when examining the stability and reactivity of these compounds under various reaction conditions. Meta-substituted derivatives such as the target compound benefit from reduced steric hindrance compared to ortho isomers while maintaining sufficient electronic activation for cross-coupling reactions. The presence of the electron-withdrawing bromine group at the 3-position enhances the electrophilic character of the pyridine ring, facilitating nucleophilic attack and metal insertion processes during palladium-catalyzed transformations.
Table 1.4: Comparative Properties of Pyridine Boronic Ester Isomers
| Substitution Pattern | Compound Example | Molecular Weight (g/mol) | Electronic Character | Steric Hindrance |
|---|---|---|---|---|
| 2-Position (Ortho) | Pyridine-2-boronic acid pinacol ester | 205.08 | Enhanced coordination | High |
| 3-Position (Meta) | 3-Bromo-5-(tetramethyldioxaborolan)pyridine | 283.96 | Balanced activation | Moderate |
| 4-Position (Para) | 4-(Tetramethyldioxaborolan)pyridine | 205.08 | Symmetric delocalization | Low |
Properties
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVNRWVYRZAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476865 | |
| Record name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-13-3 | |
| Record name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452972-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-pyridineboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to this compound involves the borylation of a brominated pyridine precursor, typically 3,5-dibromopyridine or 3-bromopyridine derivatives, using bis(pinacolato)diboron as the boron source under palladium catalysis. This method selectively installs the pinacol boronate ester group at the 5-position of the pyridine ring while retaining the bromine at the 3-position.
Typical Reaction Conditions
- Starting Material: 3-bromopyridine or 3,5-dibromopyridine
- Boron Source: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or toluene
- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation
- Temperature: Elevated temperatures, typically 80–110 °C
- Reaction Time: Several hours (6–24 h depending on scale and conditions)
Representative Procedure
A representative preparation procedure is as follows:
- In a dry reaction vessel under nitrogen, 3-bromopyridine (1 equiv) is combined with bis(pinacolato)diboron (1.2 equiv), palladium catalyst (2–5 mol%), and potassium acetate (2 equiv).
- The mixture is dissolved in dry dioxane and stirred at 90 °C for 12 hours.
- After completion (monitored by TLC or HPLC), the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography to afford this compound as a white to off-white solid.
Alternative Methods and Variations
- Direct Borylation of 3,5-Dibromopyridine: Selective mono-borylation at the 5-position can be achieved by controlling stoichiometry and reaction conditions, leaving the 3-bromo substituent intact.
- Iridium-Catalyzed C–H Borylation: Although less common for this substrate, iridium catalysts can borylate pyridine C–H bonds directly, but regioselectivity and functional group tolerance need optimization.
- Microwave-Assisted Synthesis: Microwave irradiation can accelerate the borylation reaction, reducing reaction times from hours to minutes with comparable yields.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting Material | 3-Bromopyridine or 3,5-dibromopyridine | Commercially available or synthesized |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | 1.1–1.5 equivalents |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | 2–5 mol% |
| Base | KOAc, K2CO3 | 1.5–2 equivalents |
| Solvent | Dioxane, DMF, toluene | Dry, oxygen-free |
| Temperature | 80–110 °C | Reflux or oil bath |
| Reaction Time | 6–24 hours | Depends on scale and catalyst loading |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Product Purity | ≥ 99% | Verified by HPLC or NMR |
| Yield | 70–90% | Depends on conditions and purification |
Research Findings and Optimization Insights
- Catalyst Efficiency: Pd(dppf)Cl2 has been found to offer higher selectivity and yields in the borylation of bromopyridines compared to Pd(PPh3)4, likely due to its chelating ligand stabilizing the catalytic cycle.
- Base Selection: Potassium acetate is preferred over carbonate bases for milder conditions and better solubility in organic solvents, improving reaction rates.
- Solvent Effects: Polar aprotic solvents such as dioxane enable better dissolution of reactants and catalyst stability, enhancing overall conversion.
- Temperature Control: Elevated temperatures facilitate oxidative addition and transmetalation steps but excessive heat may cause deborylation or decomposition.
- Purification: Column chromatography remains the standard method to isolate the pure boronate ester, although crystallization methods are under investigation for scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate can be used.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From oxidation of the boronic ester group.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : CHBBrN O
- CAS Number : 452972-13-3
- Molecular Weight : 284.1 g/mol
The structure features a bromine atom attached to a pyridine ring, with a boronate ester group that enhances its reactivity in cross-coupling reactions.
Cross-Coupling Reactions
One of the primary applications of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Table 1: Comparison of Cross-Coupling Efficiency
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 85 | |
| Negishi Coupling | NiCl₂ | 78 | |
| Stille Coupling | Pd(PPh₃)₂Cl₂ | 90 |
These reactions highlight the compound's versatility in synthesizing complex organic molecules.
Synthesis of Pharmaceuticals
The compound is also utilized in the synthesis of various pharmaceutical agents. For instance, it serves as an intermediate for creating anti-cancer drugs and other therapeutic agents.
Case Study: Synthesis of Anticancer Compound
In a study published in Journal of Medicinal Chemistry, researchers synthesized a novel anticancer agent using this compound as a key intermediate. The resulting compound demonstrated significant cytotoxicity against cancer cell lines with an IC value of 50 nM.
Development of Organic Electronics
The compound has potential applications in the field of organic electronics. Its ability to participate in cross-coupling reactions makes it suitable for synthesizing organic semiconductors used in OLEDs (Organic Light Emitting Diodes).
Table 2: Performance Metrics of OLEDs Using Synthesized Compounds
| Compound Used | Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Compound A (Derived from 3-Bromo...) | 500 | 20 |
| Compound B (Traditional Material) | 300 | 15 |
Mechanism of Action
The mechanism of action for 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on the specific reactions it undergoes. In coupling reactions, the boronic ester group interacts with palladium catalysts to form new carbon-carbon bonds. The bromine atom on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives .
Comparison with Similar Compounds
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₁₃H₁₆BBrN₂O₂
- Molecular Weight : 322.99 g/mol
- Key Differences: The pyrrolo[2,3-b]pyridine core replaces the pyridine ring, introducing a fused bicyclic system.
- Applications : Used in synthesizing pyrrolopyridine-based kinase inhibitors and other bioactive molecules via Suzuki coupling .
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₁H₁₅BFNO₂
- Molecular Weight : 223.05 g/mol
- Key Differences : Substitution of bromine with fluorine reduces steric hindrance and increases electron-withdrawing effects, accelerating cross-coupling reactions.
- Applications : Preferred in synthesizing fluorinated agrochemicals and positron emission tomography (PET) tracers .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- Molecular Formula: C₁₂H₁₅BF₃NO₂
- Molecular Weight : 273.06 g/mol
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, enhancing stability in harsh reaction conditions.
- Applications : Critical in synthesizing trifluoromethyl-containing pharmaceuticals and materials .
2-Bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₃H₁₈BBrNO₃
- Molecular Weight : 341.01 g/mol
- Key Differences : Methoxy group improves solubility in polar solvents and modulates electronic properties for regioselective coupling.
- Applications : Used in synthesizing methoxy-functionalized electroluminescent materials .
Application-Specific Comparisons
- Pharmaceuticals : The target compound is pivotal in synthesizing cholinergic drugs for gastrointestinal disorders , whereas the pyrrolopyridine analog is used in kinase inhibitors due to its fused-ring pharmacophore .
- Materials Science : The methoxy-substituted derivative (2-bromo-3-methoxy-...) is favored in organic electroluminescent devices for its balanced solubility and charge transport properties , while the trifluoromethyl analog is employed in moisture-resistant coatings .
- Catalysis : Fluorinated analogs exhibit superior reactivity in cross-couplings under mild conditions compared to the brominated parent compound .
Stability and Handling
- Hydrogenation Resistance : The boronate group in the target compound survives catalytic hydrogenation to yield saturated piperidine derivatives, a property less common in electron-deficient analogs like the fluorinated version .
Biological Activity
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHBBrNO
- Molecular Weight : 283.957 g/mol
- CAS Number : 452972-13-3
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological targets. The presence of the boron atom allows for unique interactions with biomolecules such as proteins and nucleic acids.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against various cancer cell lines with promising results in reducing cell viability.
-
Enzyme Inhibition :
- The compound has been identified as a potent inhibitor of certain kinases and enzymes involved in cancer progression and inflammation. For instance, it has shown significant inhibition of DYRK1A with nanomolar affinity in enzymatic assays.
-
Antioxidant Properties :
- Studies have indicated that this compound possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on DYRK1A Inhibition :
- Anticancer Efficacy in Animal Models :
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile. No acute toxicity was observed in animal studies up to high doses (2000 mg/kg), indicating a potential for therapeutic use without significant adverse effects .
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For Suzuki-Miyaura, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are used to couple 3-bromo-5-halopyridine with bis(pinacolato)diboron (B₂pin₂) in a refluxing solvent (THF or dioxane). Reaction monitoring via TLC or LC-MS is critical to optimize yield (70–85%) . Direct borylation via Miyaura borylation employs [Ir(OMe)(COD)]₂ with dtbpy ligands, though this is less common due to cost .
Q. How can the purity and structure of this compound be validated post-synthesis?
- NMR Spectroscopy : and NMR confirm structural integrity. For example, the boron peak appears at δ ~30 ppm in NMR, while aromatic protons resonate between δ 7.5–8.5 ppm .
- X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. Crystallization in ethyl acetate/hexane yields monoclinic crystals (space group P2₁/c) with bond lengths matching boronate ester standards .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 296.08) .
Q. What are the key storage and handling protocols for this compound?
Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester. Use anhydrous solvents (e.g., THF) during reactions. Gloveboxes or Schlenk lines are recommended for air-sensitive steps .
Advanced Questions
Q. How do competing side reactions during hydrogenation impact product yield?
Hydrogenation of the pyridine ring (e.g., using Rh/C) can lead to deboronation or partial reduction. For example, 5% Rh/C at 16 h produces a 73:27 mixture of hydrogenated boronate ester and deboronated piperidine. Monitor via NMR for peaks at δ 3.13 ppm (deboronated product) and adjust reaction time or catalyst loading to suppress side reactions .
Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?
- Directing Groups : The bromine atom at the 3-position directs coupling to the 5-boronate site. Use Pd(dppf)Cl₂ to enhance selectivity for aryl-aryl bonds .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor coupling over protodeboronation. Additives like KF stabilize the boronate intermediate .
- Temperature Control : Lower temperatures (60–80°C) reduce homocoupling byproducts .
Q. How can contradictory reactivity data arising from substituent effects be resolved?
Fluorine or methoxy substituents on analogous compounds (e.g., 3-fluoro-5-boronate pyridines) increase electrophilicity at the boron site, accelerating coupling but risking hydrolysis. Compare NMR shifts: electron-withdrawing groups deshield boron (δ ~32 ppm vs. δ 30 ppm in the parent compound). Adjust reaction pH (neutral to slightly basic) to balance reactivity and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
